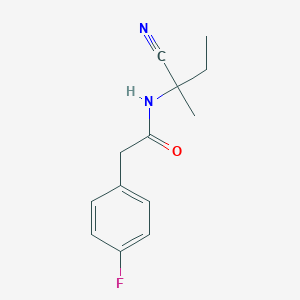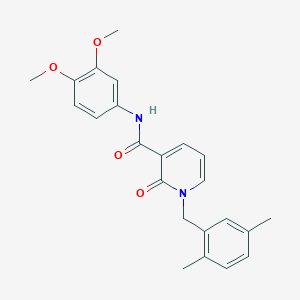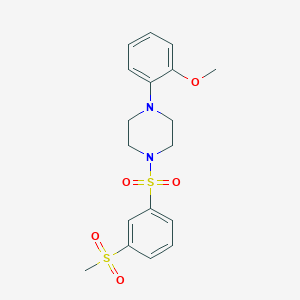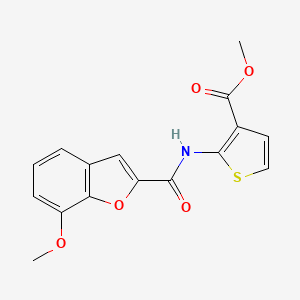
1-But-3-ynyl-4-phenylpiperazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-But-3-ynyl-4-phenylpiperazine dihydrochloride is a chemical compound with the CAS Number: 2418643-13-5 . It has a molecular weight of 287.23 . The IUPAC name for this compound is 1-(but-3-yn-1-yl)-4-phenylpiperazine dihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-But-3-ynyl-4-phenylpiperazine, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction, in the presence of DBU, leads to protected piperazines in 81–91% yields . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Molecular Structure Analysis
The Inchi Code for 1-But-3-ynyl-4-phenylpiperazine dihydrochloride is 1S/C14H18N2.2ClH/c1-2-3-9-15-10-12-16(13-11-15)14-7-5-4-6-8-14;;/h1,4-8H,3,9-13H2;2*1H .Physical And Chemical Properties Analysis
1-But-3-ynyl-4-phenylpiperazine dihydrochloride is a powder at room temperature . The compound is stable under normal shipping temperatures .Applications De Recherche Scientifique
Neuropharmacology
1-But-3-ynyl-4-phenylpiperazine;dihydrochloride is often used in neuropharmacology to study its effects on neurotransmitter systems. Its structure allows it to interact with various neurotransmitter receptors, making it a valuable tool for understanding the mechanisms of neurological disorders and potential therapeutic targets .
Psychotropic Drug Development
This compound is also significant in the development of psychotropic drugs. Researchers use it to investigate new treatments for mental health conditions such as depression, anxiety, and schizophrenia. Its ability to modulate neurotransmitter activity is crucial for developing drugs that can effectively manage these conditions .
Cancer Research
In oncology, 1-But-3-ynyl-4-phenylpiperazine;dihydrochloride is explored for its potential anti-cancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for developing new cancer therapies. Researchers focus on its mechanisms of action and efficacy in preclinical models.
Molecular Biology
The compound is used in molecular biology to study cell signaling pathways. Its interactions with cellular receptors and enzymes help elucidate the complex networks that regulate cell function and behavior. This research is fundamental for understanding diseases at the molecular level and developing targeted treatments .
Safety and Hazards
Propriétés
IUPAC Name |
1-but-3-ynyl-4-phenylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2ClH/c1-2-3-9-15-10-12-16(13-11-15)14-7-5-4-6-8-14;;/h1,4-8H,3,9-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLSIJVPHNTUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCN(CC1)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid;hydrochloride](/img/structure/B2680908.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2680909.png)

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate](/img/structure/B2680919.png)
![N-(4-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2680920.png)



![3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2680924.png)